3-(3-Bromophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C23H21BrN4OS and its molecular weight is 481.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-Bromophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole (CAS Number: 1115286-18-4) is a novel derivative of the oxadiazole family, which has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H21BrN4OS with a molecular weight of 481.4 g/mol. The structure features a bromophenyl group and a pyridazinyl thioether moiety, which may contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C23H21BrN4OS |
Molecular Weight | 481.4 g/mol |
CAS Number | 1115286-18-4 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. In particular, derivatives similar to the target compound have shown effectiveness against various bacterial strains and fungi. For instance, a study demonstrated that oxadiazole derivatives displayed potent activity against E. coli and C. albicans, with some compounds exhibiting exceptional anti-biofilm activity against Pseudomonas aeruginosa .
Anticancer Properties
The anticancer potential of oxadiazole derivatives is well-documented. Compounds in this class have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain 1,2,4-oxadiazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
In vitro studies have indicated that modifications to the oxadiazole structure can enhance cytotoxicity. Notably, compounds with halogen substitutions often display increased activity due to enhanced interactions with cellular targets .
The biological activity of This compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Oxadiazoles have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and cancer progression .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating pro-apoptotic proteins such as p53 and caspases .
- Antimicrobial Mechanisms : The presence of electron-withdrawing groups like bromine can enhance the interaction of these compounds with microbial cell membranes or specific enzymes critical for microbial survival .
Study on Anticancer Activity
A recent study evaluated a series of oxadiazole derivatives for their anticancer properties against MCF-7 cells. The most potent compound exhibited an IC50 value of 15.63 µM, comparable to standard chemotherapeutics like Tamoxifen . The study highlighted that structural modifications significantly influenced the biological efficacy.
Antimicrobial Efficacy Evaluation
Another investigation focused on the antimicrobial properties of various oxadiazole derivatives, including those structurally related to the target compound. Results showed that certain derivatives had minimal inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, indicating promising antimicrobial potential .
特性
IUPAC Name |
3-(3-bromophenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4OS/c1-15(2)12-16-6-8-17(9-7-16)20-10-11-22(27-26-20)30-14-21-25-23(28-29-21)18-4-3-5-19(24)13-18/h3-11,13,15H,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIWZOYPSLQJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。